molecular formula C24H31NO4 B4301360 ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(4-ethoxyphenyl)propanoate

ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(4-ethoxyphenyl)propanoate

Cat. No. B4301360
M. Wt: 397.5 g/mol
InChI Key: VKJAPTSWOSWCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(4-ethoxyphenyl)propanoate, commonly known as ETPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biotechnology, and material science. ETPP is a prodrug of a potent anticancer agent, SN-38, which is used in the treatment of various cancers, including colorectal, lung, and ovarian cancers.

Mechanism of Action

The mechanism of action of ETPP involves the conversion of ETPP to SN-38 in the presence of esterases, which are enzymes that break down ester bonds. SN-38 then inhibits the activity of topoisomerase I, leading to the accumulation of DNA damage and ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
ETPP has been shown to have a high degree of selectivity for cancer cells, resulting in minimal toxicity to normal cells. ETPP has also been shown to have a long half-life, allowing for sustained release of SN-38, which enhances its therapeutic efficacy. Additionally, ETPP has been shown to have good pharmacokinetic properties, allowing for easy administration and distribution in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETPP in lab experiments is its ability to deliver SN-38 to cancer cells with high selectivity and efficacy. Additionally, ETPP has good pharmacokinetic properties, allowing for easy administration and distribution in the body. However, one of the limitations of using ETPP in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of ETPP. One of the potential future directions is the optimization of the synthesis process to reduce the cost and time required for the production of ETPP. Additionally, further research is needed to explore the potential applications of ETPP in other fields such as material science and biotechnology. Finally, the development of novel delivery systems for ETPP could enhance its therapeutic efficacy and reduce its potential side effects.

Scientific Research Applications

ETPP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of ETPP is in the treatment of cancer. ETPP is a prodrug of SN-38, a potent anticancer agent that inhibits the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. ETPP has been shown to be effective in delivering SN-38 to cancer cells, resulting in the inhibition of cancer cell growth and proliferation.

properties

IUPAC Name

ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-6-28-20-14-10-17(11-15-20)21(16-22(26)29-7-2)25-23(27)18-8-12-19(13-9-18)24(3,4)5/h8-15,21H,6-7,16H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJAPTSWOSWCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-ethoxyphenyl)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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